6-Ethylidene-Obeticholic Acid is a semisynthetic derivative of chenodeoxycholic acid, which is a primary bile acid produced in the liver from cholesterol. This compound functions as a selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, cholesterol, and glucose metabolism. Its therapeutic applications are particularly significant in treating liver diseases, including primary biliary cholangitis and nonalcoholic steatohepatitis.
6-Ethylidene-Obeticholic Acid is classified under bile acid derivatives. It is synthesized from natural bile acids through chemical modifications, making it part of a broader category of bile acid analogs used in medicinal chemistry. The compound's unique structure contributes to its specific biological activity and potential therapeutic benefits.
The synthesis of 6-Ethylidene-Obeticholic Acid involves several key steps:
This multi-step synthetic route has been optimized for efficiency, achieving yields greater than 70% while maintaining low impurity levels below 0.10% .
The molecular formula for 6-Ethylidene-Obeticholic Acid is . The compound features a complex steroidal structure typical of bile acids, with specific functional groups that enhance its biological activity.
The structural configuration includes multiple chiral centers, which are critical for its interaction with biological targets such as the farnesoid X receptor.
6-Ethylidene-Obeticholic Acid participates in various chemical reactions:
These reactions are essential for modifying the compound's structure to improve its pharmacological properties or synthesize derivatives for research purposes .
The primary mechanism through which 6-Ethylidene-Obeticholic Acid exerts its effects is through activation of the farnesoid X receptor (FXR). Upon binding to FXR, this compound regulates gene expression related to:
This activation leads to decreased bile acid synthesis, reduced inflammation, and improved liver function by mitigating hepatic fibrosis and other liver-related pathologies .
6-Ethylidene-Obeticholic Acid exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products and influence its bioavailability and therapeutic efficacy.
The applications of 6-Ethylidene-Obeticholic Acid span various fields:
The synthesis of 6-ethylidene-obeticholic acid (6-EOA) leverages strategic modifications of the chenodeoxycholic acid (CDCA) scaffold. A multi-step route begins with methyl 6α-ethyl-7-keto-5β-cholan-24-oate as a key intermediate. This compound undergoes oxidative decarboxylation using lead tetraacetate or related oxidants to introduce unsaturation, followed by selective reduction at C7 with sodium borohydride/cerous chloride to yield the 6-ethylidene derivative. The final hydrolysis step liberates the carboxylic acid, achieving overall yields >70% with minimal impurities [3] [9].
Alternative pathways employ 7-ketolithocholic acid as a starting material. After acetylation at C3, oxidative decarboxylation generates Δ6-unsaturation, which is then functionalized via reductive ozonolysis or catalytic hydrogenation to install the ethylidene group. This route benefits from the commercial availability of bile acid precursors but requires stringent control over reaction conditions to prevent epimerization at C3/C7 [3] .
Critical challenges include:
Table 1: Key Synthetic Steps for 6-Ethylidene-Obeticholic Acid
Step | Reaction | Reagents/Conditions | Yield | Key Intermediate |
---|---|---|---|---|
1. Functionalization | C7 oxidation | Pyridinium chlorochromate | 85% | 7-keto intermediate |
2. Decarboxylation | Oxidative decarboxylation | Pb(OAc)₄, Cu(OAc)₂, pyridine | 78% | Δ6-Unsaturated analog |
3. Reduction | Selective C=C reduction | NaBH₄/CeCl₃ or catalytic hydrogenation | 91% | 6-Ethylidene cholane scaffold |
4. Hydrolysis | Ester deprotection | NaOH, H₂O/EtOH | 95% | 6-Ethylidene-obeticholic acid |
The bioactivity of 6-EOA critically depends on the (Z)-configuration of the C6 ethylidene moiety, which imposes a planar conformation on ring B. This geometry optimally positions the 7α-hydroxyl group for hydrogen bonding with Gln293 and Arg331 residues in the FXR ligand-binding domain. Inversion to the (E)-isomer reduces receptor affinity by >10-fold due to steric clashes with helix 3 of FXR [6] .
Hepatic metabolism further influences stereochemistry. Studies show that 3β-hydroxy epimers of bile acids undergo rapid epimerization to the 3α-forms via hepatic hydroxysteroid dehydrogenases. For 6-EOA, this was confirmed by incubating the 3β-epimer with mouse hepatocytes, which resulted in complete conversion to the 3α-epimer within 2 hours. This process was inhibited by trilostane, a Δ5-3-ketosteroid isomerase blocker, confirming enzyme-mediated stereochemical correction [2].
Conformational analyses reveal:
Systematic SAR studies demonstrate that 6-ethylidene substitution enhances FXR transactivation efficacy by 33–46% compared to obeticholic acid (6-ethyl-CDCA). Nonacidic side-chain modifications further optimize pharmacokinetics: replacing the C24 carboxyl with alcohols (e.g., compounds 1–3) maintains FXR agonism (EC₅₀ = 1.3–2.8 μM) while avoiding conjugative metabolism. Compound 1 exhibits dual FXR/GPBAR1 activity (FXR EC₅₀ = 1.8 μM; GPBAR1 EC₅₀ = 0.14 μM), attributable to its C23-OH group, which mimics taurine interactions [3].
Table 2: Pharmacological Profiling of 6-Ethylidene Derivatives
Compound | R Group | FXR Efficacy (%) | FXR EC₅₀ (μM) | GPBAR1 Efficacy (%) | GPBAR1 EC₅₀ (μM) |
---|---|---|---|---|---|
CDCA | - | 100 (Reference) | 20.0 | - | - |
6-ECDCA | - | 252 | 0.5 | 79 | 0.9 |
6-EOA | COOH | 257 | 0.45* | 55 | 0.43 |
1 | CH₂OH | 252 | 1.8 ± 0.5 | 79 | 0.14 ± 0.032 |
3 | CHO | 249 | 2.8 ± 0.45 | 55 | 1.5 ± 0.29 |
6 | CH₂OH (C3-deoxy) | 185 | 13.7 ± 2.05 | 19 | Inactive |
*Estimated from structural analogs [3] [6]
Key SAR insights:
The 6-ethylidene group confers distinct advantages over the saturated 6-ethyl group in obeticholic acid (OCA). Conformationally, the sp²-hybridized C6 in 6-EOA locks ring B in a quasi-planar arrangement, reducing rotational entropy and enhancing FXR docking efficiency. Molecular dynamics simulations show 6-EOA binds FXR with 2.3-fold lower dissociation rates than OCA due to restricted ring B flexibility [3] [6].
Metabolically, 6-EOA demonstrates reversed regioselectivity in hepatic conjugation. While OCA undergoes rapid C24 glycination (accounting for >50% of metabolites), 6-EOA favors glucuronidation at C3, producing inactive excretable metabolites. This divergence reduces enterohepatic recycling and shortens plasma half-life (t₁/₂ = 8h vs 24h for OCA), mitigating accumulation risks [3] [7].
Table 3: Structural and Pharmacokinetic Comparison: Ethylidene vs. Ethyl Substituents
Parameter | 6-Ethylidene-Obeticholic Acid | 6-Ethyl-Obeticholic Acid (OCA) | Impact |
---|---|---|---|
C6 Hybridization | sp² (planar) | sp³ (tetrahedral) | Enhanced FXR complementarity |
Ring B Conformation | Half-chair | Twist-boat | Lower activation energy for receptor binding |
FXR EC₅₀ | 0.45 μM* | 0.50 μM | ~10% potency increase |
Main Metabolic Pathway | C3 glucuronidation | C24 glycination | Reduced enterohepatic recycling |
Protein Binding | >99% | >99% | Comparable distribution |
Aqueous Solubility | 210 μM | 195 μM | Improved formulation potential |
*Estimated from structural analogs [3] [6] [7]
Biological implications include:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: